![molecular formula C10H13NO B144016 1-[3-(Ethylamino)phenyl]ethanone CAS No. 134812-13-8](/img/structure/B144016.png)
1-[3-(Ethylamino)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Ethylamino)phenyl]ethanone, also known as Ethylphenidate, is a synthetic stimulant drug that is structurally similar to methylphenidate (Ritalin). It is commonly used as a research chemical and has been found to have potential applications in the field of neuroscience and pharmacology.
Mecanismo De Acción
1-[3-(Ethylamino)phenyl]ethanone acts as a dopamine and norepinephrine reuptake inhibitor, similar to methylphenidate. It increases the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and motivation.
Efectos Bioquímicos Y Fisiológicos
1-[3-(Ethylamino)phenyl]ethanone has been found to have similar effects to methylphenidate, including increased heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(Ethylamino)phenyl]ethanone has several advantages for lab experiments, including its availability, affordability, and ease of synthesis. However, it also has limitations, including its potential for abuse and lack of long-term safety data.
Direcciones Futuras
There are several future directions for research on 1-[3-(Ethylamino)phenyl]ethanone, including investigating its effects on other neurotransmitter systems, such as serotonin and gamma-aminobutyric acid (GABA). It could also be used to study the effects of stimulants on cognitive performance and behavior in different populations, such as individuals with attention deficit hyperactivity disorder (ADHD) or substance use disorders. Additionally, further research could be done to investigate the long-term safety and potential for abuse of 1-[3-(Ethylamino)phenyl]ethanone.
Métodos De Síntesis
1-[3-(Ethylamino)phenyl]ethanone can be synthesized through a multi-step process starting with the reaction of 3-bromopropiophenone with ethylamine to form 1-(3-bromo-phenyl)-propan-1-one. This intermediate is then reacted with zinc and acetic acid to form the final product, 1-[3-(Ethylamino)phenyl]ethanone.
Aplicaciones Científicas De Investigación
1-[3-(Ethylamino)phenyl]ethanone has been found to have potential applications in the field of neuroscience and pharmacology. It has been used in research studies to investigate its effects on dopamine and norepinephrine transporters, which are involved in the regulation of mood, attention, and motivation. It has also been used to study the effects of stimulants on the brain and behavior.
Propiedades
Número CAS |
134812-13-8 |
|---|---|
Nombre del producto |
1-[3-(Ethylamino)phenyl]ethanone |
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1-[3-(ethylamino)phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-11-10-6-4-5-9(7-10)8(2)12/h4-7,11H,3H2,1-2H3 |
Clave InChI |
YWBGBYNNEZUEPI-UHFFFAOYSA-N |
SMILES |
CCNC1=CC=CC(=C1)C(=O)C |
SMILES canónico |
CCNC1=CC=CC(=C1)C(=O)C |
Sinónimos |
Ethanone, 1-[3-(ethylamino)phenyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



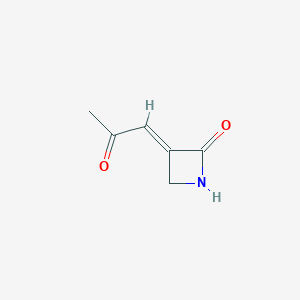


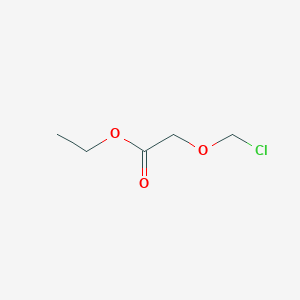
![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)
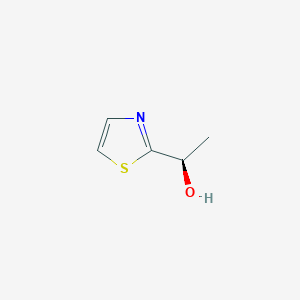
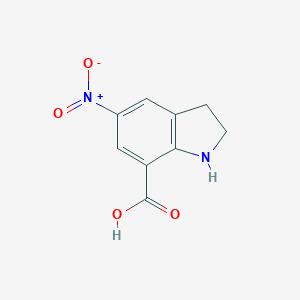
![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)
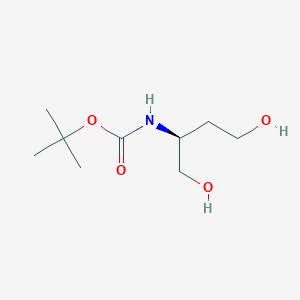
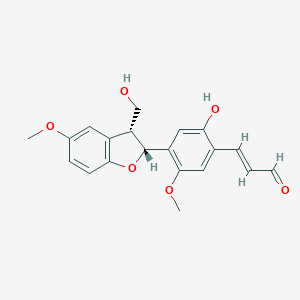
![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)
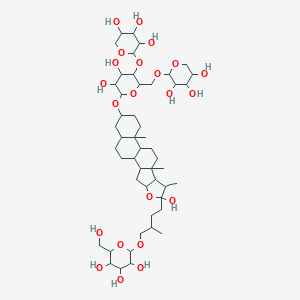
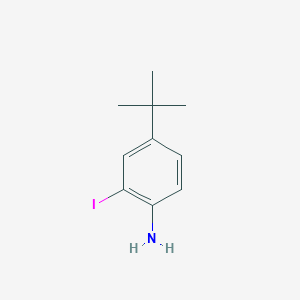
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)